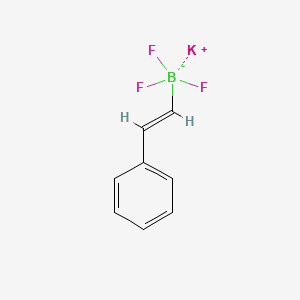

Potassium trans-styryltrifluoroborate

描述

Significance of Organotrifluoroborates in Modern Organic Synthesis

Organotrifluoroborate salts represent a significant advancement in the field of synthetic organic chemistry. Their value stems from their remarkable stability and broad applicability in various carbon-carbon and carbon-heteroatom bond-forming reactions. Unlike many other organometallic reagents, potassium organotrifluoroborates are typically crystalline solids that are stable in the presence of air and moisture, which simplifies their handling and storage. nih.govorganic-chemistry.org

These compounds serve as effective nucleophilic partners in a multitude of transition metal-catalyzed reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds, vinylarenes, and other conjugated systems. nih.govorganic-chemistry.org Beyond this, organotrifluoroborates are employed in rhodium-catalyzed conjugate additions to aldehydes and enones, enantioselective synthesis, and metal-free chlorodeboronation reactions. sigmaaldrich.commdpi.comresearchgate.net Their functional group tolerance and generally low toxicity make them attractive alternatives to other organoboron reagents and organometallic compounds, such as those based on tin or zinc. nih.govorganic-chemistry.orgorganic-chemistry.org

Historical Development and Expanding Scope of Organoboron Reagents

The field of organoboron chemistry has undergone substantial expansion over the past several decades. Early work focused on organoboranes, but the development of boronic acids as competent coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction marked a pivotal moment. This reaction has become one of the most important and widely used methods for C-C bond formation.

Further evolution led to the exploration of boronate esters, which offered improved stability in some cases. However, the introduction of potassium organotrifluoroborate salts in the late 1990s represented a significant leap forward. nih.gov First reported for use in Suzuki-Miyaura couplings in 1998, these reagents addressed several limitations of their predecessors. nih.gov Researchers like Miyaura and Molander have been instrumental in developing and demonstrating the synthetic utility of these compounds, including their application in rhodium-catalyzed 1,2- and 1,4-addition reactions. researchgate.netbristol.ac.uk The scope of organotrifluoroborates continues to expand, with ongoing research into new synthetic methods for their preparation and their application in an ever-widening range of chemical transformations. organic-chemistry.orgnih.gov

Advantages of Potassium trans-Styryltrifluoroborate over Traditional Organoboron Species

This compound and its class of compounds offer several distinct advantages over traditional organoboron species like boronic acids and boronate esters, as well as other organometallic reagents.

Key advantages include:

Enhanced Stability: Potassium organotrifluoroborates are air- and moisture-stable crystalline solids. nih.gov This contrasts sharply with many boronic acids, which can undergo dehydration to form cyclic boroxine (B1236090) anhydrides, and vinylboronic acid specifically, which is prone to polymerization and cannot be isolated. nih.gov

Ease of Handling: Their solid nature and stability make them easy to weigh and handle in a laboratory setting, eliminating the need for strictly inert atmosphere techniques in many cases. organic-chemistry.org

Improved Reactivity: In certain reactions, such as rhodium-catalyzed additions, potassium alkenyltrifluoroborates have been observed to react more rapidly than the corresponding boronic acids. researchgate.net

Lower Toxicity: Compared to alternative organometallic reagents like organostannanes (used in Stille couplings), organoboron compounds, including trifluoroborates, exhibit significantly lower toxicity. nih.gov

Broad Functional Group Tolerance: These reagents are compatible with a wide variety of functional groups, allowing for their use in the synthesis of complex molecules without the need for extensive protecting group strategies. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Organoboron Reagents

| Feature | Potassium Organotrifluoroborates | Boronic Acids | Organostannanes (for comparison) |

|---|---|---|---|

| Stability | High (Air and moisture stable solids) nih.govorganic-chemistry.org | Variable (Can dehydrate/decompose) nih.gov | Generally stable but can be light/air sensitive |

| Handling | Easy (Crystalline solids) organic-chemistry.org | Can be challenging due to stability issues | Requires careful handling due to toxicity |

| Toxicity | Low nih.govorganic-chemistry.org | Low | High (Toxic byproducts) nih.gov |

| Reactivity Profile | Excellent in cross-coupling and addition reactions organic-chemistry.orgresearchgate.net | Good, but can be sluggish or unstable researchgate.netnih.gov | Broad scope, but harsh conditions sometimes needed |

The unique combination of stability, reactivity, and low toxicity has established this compound and other organotrifluoroborates as indispensable tools in modern organic synthesis. nih.gov

Structure

2D Structure

属性

IUPAC Name |

potassium;trifluoro-[(E)-2-phenylethenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONAUTDEFRJJII-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635396 | |

| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201852-49-5 | |

| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium trans-styryltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Potassium Trans Styryltrifluoroborate and Derivatives

Optimized Protocols for Preparation from Styrylboronic Acids

The most direct and widely adopted method for the synthesis of potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). bldpharm.comorgsyn.org This transformation is a robust and high-yielding process applicable to a wide range of boronic acids, including alkenyl types like trans-styrylboronic acid.

The general reaction involves the treatment of the boronic acid with an aqueous solution of KHF₂, typically in a solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). acs.orgorgsyn.org The trifluoroborate salt is generally insoluble in the reaction medium and precipitates as a stable, crystalline solid, which simplifies its isolation. orgsyn.org Once synthesized, these salts exhibit remarkable stability and can often be stored indefinitely without special precautions. acs.org

Reaction Conditions and Scale-Up Considerations

The conversion of styrylboronic acids to their corresponding trifluoroborate salts is an efficient process under mild conditions. Key parameters have been optimized to ensure high purity and yield.

A typical laboratory-scale procedure involves dissolving trans-styrylboronic acid in methanol and cooling the solution in an ice bath (0-5 °C). orgsyn.org A saturated aqueous solution of potassium hydrogen fluoride (approximately 3 equivalents) is then added portion-wise. orgsyn.org The addition results in the formation of a thick white slurry as the potassium trans-styryltrifluoroborate product precipitates out of the solution. orgsyn.org The solid product is then isolated by filtration, washed to remove excess KHF₂ and other impurities, and dried under vacuum.

For large-scale synthesis, several factors must be considered:

Reagent Purity: The purity of the starting styrylboronic acid is crucial for obtaining a high-purity final product.

Heat Management: While the reaction is not strongly exothermic, maintaining a consistent temperature profile is important for controlled precipitation and particle size, which can affect filtration efficiency on a larger scale.

Material Handling: Potassium hydrogen fluoride is corrosive and can release hydrogen fluoride (HF) in the presence of water, which can etch standard glassware over time. orgsyn.org For large-scale or repeated syntheses, the use of Nalgene® (polypropylene) or other HF-resistant reactor vessels is recommended. orgsyn.org

Purification: Recrystallization from solvents like acetonitrile (B52724) is a common method for achieving high purity. nih.gov On a large scale, the efficiency of solvent removal and solid handling are key logistical challenges. Continuous flow chemistry has been successfully implemented for the synthesis of some organotrifluoroborate precursors, offering a more controlled and scalable alternative to traditional batch processes by managing reaction conditions like cryogenic temperatures more effectively. nih.gov

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Starting Material | trans-Styrylboronic Acid | Precursor for the trifluoroborate salt. |

| Reagent | Potassium Hydrogen Fluoride (KHF₂) | Provides the fluoride ions and potassium counterion. Typically used in excess (e.g., 3 eq.). orgsyn.org |

| Solvent System | Methanol / Water | Boronic acid is dissolved in methanol; KHF₂ is dissolved in water. orgsyn.org |

| Temperature | 0-5 °C | Controlled addition helps manage the precipitation process. orgsyn.org |

| Reaction Time | ~1 hour | Reaction is typically rapid, with precipitation occurring upon addition of KHF₂. orgsyn.org |

| Workup | Filtration and washing (e.g., with cold water, acetone) | The product is a solid precipitate that is easily collected. |

| Purification | Recrystallization (e.g., from acetonitrile) | Ensures removal of inorganic salts and other impurities. nih.gov |

Spectroscopic Characterization for Purity Confirmation

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques and physical property measurements. Nuclear Magnetic Resonance (NMR) is a particularly powerful tool.

A comprehensive NMR analysis involves acquiring spectra for multiple nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B. nih.gov

¹H NMR: Confirms the presence of the styryl protons and the integrity of the molecule's carbon framework.

¹³C NMR: Provides information on the carbon environment. The resonance for the carbon atom directly bonded to the boron is often broad due to quadrupolar relaxation of the boron nucleus. researchgate.net

¹⁹F NMR: This is a highly sensitive method for analyzing organotrifluoroborates. nih.gov The spectrum typically shows a single, sharp resonance, confirming the magnetic equivalence of the three fluorine atoms.

¹¹B NMR: The conversion of the boronic acid to the trifluoroborate can be monitored by ¹¹B NMR. The disappearance of the characteristic boronic acid peak (around 30 ppm) and the appearance of a new signal for the trifluoroborate confirm the completion of the reaction. orgsyn.orgnih.gov

| Analysis Type | Data | Reference |

|---|---|---|

| Appearance | White crystalline powder | General observation. |

| Melting Point | >300 °C (lit.) | sigmaaldrich.com |

| ¹H NMR | Spectra recorded in DMSO-d₆ using the residual solvent peak (2.50 ppm) as reference. | nih.gov |

| ¹³C NMR | Spectra recorded in DMSO-d₆ using the central peak (39.5 ppm) as reference. | nih.gov |

| ¹⁹F NMR | Chemical shifts referenced to an external standard (e.g., CF₃CO₂H). Typically shows a sharp signal between -129 to -141 ppm for organotrifluoroborates. | nih.govresearchgate.net |

| ¹¹B NMR | Spectra calibrated using BF₃·Et₂O (0.0 ppm) as an external reference. | nih.gov |

Synthesis of Substituted trans-Styryltrifluoroborate Derivatives

The synthesis of derivatives of this compound, particularly those with substituents on the aromatic ring, follows the same reliable protocol used for the parent compound. The core strategy involves the preparation of the appropriately substituted trans-styrylboronic acid, which is then converted to its trifluoroborate salt upon treatment with KHF₂.

The versatility of this method allows for the incorporation of a wide array of functional groups onto the styryl scaffold. The synthesis is generally tolerant of both electron-donating and electron-withdrawing groups on the phenyl ring. This functional group tolerance is a significant advantage, as the stable trifluoroborate moiety protects the carbon-boron bond, allowing for chemical manipulations on other parts of the molecule if needed. bldpharm.com

Impact of Aromatic Substituents on Synthesis

The electronic nature of substituents on the aromatic ring of the styrylboronic acid generally has a minimal impact on the efficiency of the conversion to the trifluoroborate salt. The reaction with KHF₂ is a robust and high-yielding transformation that proceeds well for a diverse range of substrates. orgsyn.org

Studies on the use of substituted arylboronic acids in subsequent reactions, such as Suzuki-Miyaura couplings, show that precursors bearing both strong electron-withdrawing groups (e.g., -NO₂, -CN) and electron-releasing groups (e.g., -CH₃, -OCH₃) are readily prepared and utilized. researchgate.net This indicates that the corresponding trifluoroborate salts are synthetically accessible regardless of the electronic properties of the substituent. The primary influence of the substituent is observed not in the synthesis of the trifluoroborate salt itself, but in the reactivity of the salt in subsequent chemical transformations. The formation of the trifluoroborate from the boronic acid remains a consistently effective and reliable synthetic step across the electronic spectrum of substituents.

Comprehensive Reactivity of Potassium Trans Styryltrifluoroborate in Organic Transformations

Transition Metal-Catalyzed Coupling Reactions

The utility of potassium trans-styryltrifluoroborate is most prominently showcased in transition metal-catalyzed coupling reactions. These transformations leverage the nucleophilic character of the styryl group, enabling the formation of new carbon-carbon bonds under relatively mild conditions. Palladium catalysts, in particular, have been extensively used to mediate these couplings due to their efficiency and functional group tolerance.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium-catalyzed reactions are the cornerstone of applications involving this compound. The general mechanism for these Suzuki-Miyaura type reactions involves three key steps: oxidative addition of a palladium(0) complex to an electrophile, transmetalation of the styryl group from the trifluoroborate salt to the palladium(II) center, and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com The presence of a base is crucial for the transmetalation step. youtube.com

This compound is an effective nucleophile in Suzuki-Miyaura cross-coupling reactions with a wide array of electrophilic partners. nih.govorganic-chemistry.org These reactions provide a powerful method for the synthesis of substituted styrenes. The air and moisture stability of potassium organotrifluoroborate salts offers significant advantages over the corresponding boronic acids, which can be prone to polymerization and other decomposition pathways. nih.govorganic-chemistry.org

The coupling can be successfully achieved with various aryl and heteroaryl halides (chlorides, bromides) and triflates. organic-chemistry.orgorganic-chemistry.org The reaction conditions are generally mild and tolerate a broad range of functional groups on both coupling partners, including esters, ketones, nitriles, and even nitro groups, which can be sensitive under other catalytic conditions. nih.govorganic-chemistry.org A typical catalytic system involves a palladium source, such as PdCl₂(dppf) or Pd(OAc)₂, a suitable base like Cs₂CO₃ or t-BuNH₂, and a solvent system, often a mixture of an organic solvent and water (e.g., i-PrOH/H₂O or toluene/H₂O). organic-chemistry.orgorganic-chemistry.org

Table 1: Suzuki-Miyaura Coupling of Alkenyltrifluoroborates with Aryl Halides

| Alkenyltrifluoroborate | Electrophile | Catalyst | Base | Solvent | Yield (%) |

| This compound | 4-Bromoacetophenone | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 95 |

| This compound | 4-Chlorobenzonitrile | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 88 |

| This compound | Methyl 4-bromobenzoate | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 98 |

| Potassium vinyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 85 |

| Potassium vinyltrifluoroborate | 2-Bromopyridine | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 75 |

This table presents representative data compiled from findings on alkenyltrifluoroborate couplings. nih.govorganic-chemistry.org

A critical advantage of using this compound in Suzuki-Miyaura reactions is the high degree of stereoselectivity. The process is stereospecific, meaning the configuration of the double bond in the alkenyltrifluoroborate starting material is retained in the final styrenic product. organic-chemistry.orgorganic-chemistry.org When starting with this compound, the resulting substituted stilbene (B7821643) or styrene (B11656) derivative is formed predominantly as the E-isomer. This retention of stereochemistry is a general feature of the Suzuki-Miyaura coupling mechanism with alkenylboron reagents and is crucial for the synthesis of specific isomers of biologically active molecules and materials.

An innovative application of this compound is its direct palladium-catalyzed coupling with carboxylic acids to form styryl esters. scirp.orgresearchgate.net This method provides an unconventional and direct route to these valuable compounds, which are used in polymer and synthetic organic chemistry. scirp.orgresearchgate.net The reaction is effectively catalyzed by Pd(OAc)₂, often under microwave irradiation, which can significantly accelerate the reaction. scirp.orgresearchgate.net The presence of a base, such as triethylamine, is essential for the reaction to proceed. scirp.org This transformation is believed to occur via a palladium-inserted hydridopalladium species (RCOOPdH) which then couples with the styryltrifluoroborate. scirp.org

Table 2: Palladium-Catalyzed Synthesis of Styryl Esters

| Carboxylic Acid | Catalyst | Base | Solvent | Yield (%) |

| Acetic Acid | Pd(OAc)₂ (20 mol%) | Et₃N | Dioxane | 90 |

| Benzoic Acid | Pd(OAc)₂ (20 mol%) | Et₃N | Dioxane | 65 |

| Cinnamic Acid | Pd(OAc)₂ (20 mol%) | Et₃N | Dioxane | 55 |

Data sourced from Al-Masum & Aman (2022). researchgate.net

This compound serves as a key building block in the synthesis of chalcones (α,β-unsaturated aromatic ketones) through palladium-catalyzed coupling with acyl chlorides. researchgate.netresearchgate.net This direct cross-coupling reaction, often performed with a catalyst like PdCl₂(dtbpf) under microwave heating, offers a one-step method to access these important compounds. researchgate.net Chalcones are significant precursors in the biosynthesis of flavonoids and are widely studied for their diverse biological activities. researchgate.net The reaction demonstrates excellent regioselectivity, with the acyl group adding to the ipso-carbon of the styryl moiety, leading directly to the desired chalcone (B49325) framework. Research on related alkenyltrifluoroborates, such as potassium crotyltrifluoroborate, has shown that the electronic properties of the aroyl chloride can influence regioselectivity, providing either α,β-unsaturated or isomerized products. researchgate.net

The synthesis of substituted stilbenes can be achieved by coupling this compound with arenediazonium salts. Arenediazonium salts are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions. Early reports highlighted the use of potassium vinyltrifluoroborate with arenediazonium salts to form styrenes. nih.gov More recent developments have focused on photocatalytic, metal-free methods for coupling alkenyl boronic acids with arenediazonium salts to produce (E)-stilbenes, showcasing the utility of this coupling strategy. researchgate.net This approach allows for the introduction of a wide variety of substituents onto the stilbene scaffold, starting from readily available anilines, which are the precursors to arenediazonium salts. rsc.org

Cascade Reactions: Cyclocarbopalladation and Subsequent Coupling for Benzofuran (B130515) Synthesis

The synthesis of 2,3-disubstituted benzofurans is of significant interest due to the prevalence of this scaffold in biologically active compounds. nih.gov One powerful strategy to construct this core involves a palladium-catalyzed cascade reaction. A common approach begins with the cyclization of an o-alkynylphenol, which undergoes carbopalladation to form a vinylpalladium intermediate. This intermediate can then participate in a subsequent cross-coupling reaction with a suitable partner, such as an organoboron reagent, to install a substituent at the 3-position of the benzofuran ring.

Palladium-Catalyzed Carbon-Heteroatom Bond Formations

This compound is a competent coupling partner in palladium-catalyzed reactions for the formation of bonds between carbon and various heteroatoms, including nitrogen and oxygen.

The formation of a carbon-nitrogen bond via the styrylation of amides is a key transformation for synthesizing enamides, which are important structural motifs in natural products and pharmaceuticals.

A highly effective method for the styrylation of amides with this compound utilizes a dual palladium-copper catalyst system. nih.gov Research has demonstrated that the combination of [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dᵗbpf)) and copper(I) iodide (CuI) efficiently catalyzes the cross-coupling of various amides with styryltrifluoroborates. nih.govnih.gov The reaction proceeds under microwave irradiation at 120 °C in 1,4-dioxane, with potassium carbonate (K₂CO₃) as the base. researchgate.net This dual catalytic system is believed to operate through the activation of the amide N-H bond by the copper catalyst and the separate activation of the C-BF₃K bond by the palladium catalyst. nih.gov This protocol is successful for a range of both aromatic and aliphatic amides, affording the desired styrylated products in high yields, typically between 85% and 92%. nih.gov

| Amide Substrate | Product | Yield (%) |

|---|---|---|

| Benzamide | N-Styrylbenzamide | 92 |

| 4-Methoxybenzamide | 4-Methoxy-N-styrylbenzamide | 88 |

| Acetamide | N-Styrylacetamide | 85 |

| N-Methylformamide | N-Methyl-N-styrylformamide | 87 |

| Pyrrolidinone | 1-Styrylpyrrolidin-2-one | 90 |

A novel application of this compound is in the synthesis of styryl nitrites through a palladium-catalyzed cross-coupling reaction with an inorganic nitrite (B80452) salt. nih.gov In a significant development, researchers have shown that sodium nitrite (NaNO₂) can be effectively coupled with this compound. nih.gov The reaction is catalyzed by PdCl₂(dᵗbpf)₂ and utilizes sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) as an additive under microwave irradiation. This method provides a direct and efficient route to vinyl nitrites, which are otherwise challenging to synthesize, opening new avenues for nitration chemistry. nih.gov

| Styryltrifluoroborate Substrate | Product | Yield (%) |

|---|---|---|

| This compound | trans-Styryl nitrite | 85 |

| Potassium trans-4-methylstyryltrifluoroborate | trans-4-Methylstyryl nitrite | 82 |

| Potassium trans-4-methoxystyryltrifluoroborate | trans-4-Methoxystyryl nitrite | 80 |

Weinreb amides (N-methoxy-N-methylamides) are exceptionally useful intermediates in organic synthesis, allowing for the conversion of carboxylic acid derivatives into ketones or aldehydes without over-addition of organometallic reagents. A modern protocol has been developed for the synthesis of Weinreb amides via a palladium-catalyzed cross-coupling reaction. This method couples organoboronic acids with N-methoxy-N-methylcarbamoyl chloride. amanote.com Crucially, the methodology has been shown to be applicable to the more robust and stable potassium organotrifluoroborates, including alkenyltrifluoroborates, thus providing a pathway to α,β-unsaturated Weinreb amides from this compound. amanote.com

Amide Styrylation Protocols

Nickel-Catalyzed Carbon-Carbon Bond Formations

While palladium catalysis is prevalent, nickel-based systems offer a powerful and often complementary alternative for C-C bond formation. This compound serves as an effective nucleophile in nickel-catalyzed cross-coupling reactions with alkyl electrophiles. A general and stereospecific method has been developed for the alkenylation of primary and secondary alkyl bromides and iodides. researchgate.net

The optimal conditions for this transformation were identified as 10 mol % of NiBr₂·glyme as the catalyst precursor, 10 mol % of bathophenanthroline (B157979) as the ligand, and sodium bis(trimethylsilyl)amide (NaHMDS) as the base in a mixed solvent system of tert-butanol (B103910) and cyclopentyl methyl ether (t-BuOH/CPME). researchgate.net The reaction proceeds smoothly at 60 °C and demonstrates excellent functional group tolerance. A key advantage of this method is its stereospecificity; the configuration of the double bond in the styryltrifluoroborate is retained in the final product. The protocol is effective for a wide range of unactivated alkyl halides, including those with functional groups like esters and ethers. researchgate.net

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| 1-Iodooctane | (E)-Dec-1-en-1-ylbenzene | 85 |

| 1-Bromo-3-phenylpropane | (E)-5-Phenylpent-1-en-1-ylbenzene | 81 |

| Ethyl 6-bromohexanoate | Ethyl (E)-8-phenyloct-7-enoate | 75 |

| 2-(Bromomethyl)naphthalene | (E)-3-(Naphthalen-2-yl)-1-phenylprop-1-ene | 91 |

| Cyclohexyl iodide | (E)-Styrylcyclohexane | 72 |

Cobalt-Catalyzed Asymmetric Hydroalkenylation Reactions

Cobalt-hydride catalysis has enabled the first enantioselective hydroalkenylation of vinyl arenes using potassium alkenyl trifluoroborates as nucleophilic partners. nih.gov This method provides a direct and efficient route to valuable α-chiral olefins, which are significant structural motifs in medicinal chemistry and materials science. nih.gov The reaction proceeds via a cobalt-hydride mediated migratory hydrogen atom transfer (MHAT) and a radical-polar crossover process, yielding products with excellent regio- and enantioselectivities. nih.gov

The standard conditions involve a cobalt catalyst, a chiral ligand, and a silane (B1218182) as the hydride source. A notable aspect of this transformation is the complete preservation of the alkenyl group's configuration from the trifluoroborate salt, demonstrating that no competing olefin isomerization occurs under the reaction conditions. nih.gov When a mixture of (Z)- and (E)-styryltrifluoroborates was used, the product retained the corresponding geometric isomers, highlighting the stereofidelity of the process. nih.gov

The reaction tolerates a variety of functional groups on the styrene substrate, affording the desired chiral alkenes in moderate to good yields and with high enantioselectivity. nih.gov

Table 2: Cobalt-Catalyzed Enantioselective Hydroalkenylation of Styrenes with this compound nih.gov

| Entry | Styrene Derivative | Product | Yield (%) | ee (%) |

| 1 | Styrene | (E)-1,3-Diphenylprop-1-ene | 85 | 95 |

| 2 | 4-Methylstyrene | (E)-1-Phenyl-3-(p-tolyl)prop-1-ene | 82 | 96 |

| 3 | 4-Fluorostyrene | (E)-3-(4-Fluorophenyl)-1-phenylprop-1-ene | 78 | 94 |

| 4 | 4-Chlorostyrene | (E)-3-(4-Chlorophenyl)-1-phenylprop-1-ene | 75 | 93 |

Reaction Conditions: Styrene (1.0 equiv), this compound (2.0 equiv), Co catalyst (3 mol%), chiral ligand, PhMe₂SiH (2.0 equiv), MeCN, -10 °C.

Metal-Free and Organocatalyzed Transformations

This compound can also participate in metal-free transformations, offering a more sustainable alternative to metal-catalyzed processes. These reactions often proceed under the catalysis of Brønsted acids.

A Brønsted acid-catalyzed direct nucleophilic substitution of 2-ethoxytetrahydrofuran (B85397) with this compound has been developed. Using tetrafluoroboric acid (HBF₄) as the catalyst, the reaction provides a straightforward route to 2-alkenylated tetrahydrofurans.

The proposed mechanism involves the protonation of 2-ethoxytetrahydrofuran by the Brønsted acid, which leads to the elimination of ethanol (B145695) and the in situ formation of a five-membered ring oxocarbenium ion intermediate. The nucleophilic trifluoroborate salt then attacks the electrophilic C2 position of the oxocarbenium ion to generate the final product. The ethanol produced is thought to act as a sequestering agent for the boron trifluoride byproduct. This method is effective for unsubstituted as well as substituted trans-styryltrifluoroborate salts, affording the desired products in good yields.

Table 3: Brønsted Acid-Catalyzed Reaction of this compound Derivatives with 2-Ethoxytetrahydrofuran

| Entry | Styryltrifluoroborate Substituent | Product | Yield (%) |

| 1 | H | 2-((E)-Styryl)tetrahydrofuran | 74 |

| 2 | 3-F | 2-((E)-3-Fluorostyryl)tetrahydrofuran | 78 |

| 3 | 4-CF₃ | 2-((E)-4-(Trifluoromethyl)styryl)tetrahydrofuran | 78 |

Reaction Conditions: Potassium trifluoroborate salt (1.5 equiv), 2-ethoxytetrahydrofuran (1.0 equiv), HBF₄·OEt₂ (20 mol%), CH₂Cl₂, rt.

The reaction of nucleophiles with oxocarbenium ions is a cornerstone of glycosylation chemistry and other related transformations. umich.edu While substrates like 2-ethoxytetrahydrofuran generate a relatively stable and well-defined oxocarbenium ion, other precursors can lead to intermediates that are prone to rearrangement, posing significant challenges to reaction control.

A primary challenge is controlling the regioselectivity and stereoselectivity when the initially formed oxocarbenium ion can undergo rapid isomerization, such as through 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocationic species. The reactivity of these fleeting intermediates is difficult to control, especially in stereoselective transformations. nih.gov In the context of glycosylation, the conformational flexibility of the oxocarbenium ion and the potential for neighboring group participation can dictate the stereochemical outcome. nih.gov The subtle balance between different conformers (e.g., ⁴H₃ vs. ⁵S₁) and the low energy barriers for their interconversion mean that multiple reaction pathways can compete, potentially eroding selectivity.

Although the literature details successful reactions of this compound with stable oxocarbenium ions, specific studies detailing its reaction with intermediates formed via 1,2-migrations are not extensively covered in the reviewed sources. The general challenge in such systems lies in ensuring that the rate of nucleophilic attack by the trifluoroborate on the desired, kinetically formed oxocarbenium ion is significantly faster than the rate of its rearrangement to a thermodynamically more stable, but undesired, intermediate.

Lewis Acid-Promoted Transformations for Aryl Ketone Synthesis

Potassium organotrifluoroborates can serve as nucleophilic partners in acylation reactions for the synthesis of ketones, a transformation often promoted by a Lewis acid. While the preparation of aryl ketones from this compound is a cited application, detailed studies often focus on analogous substrates such as alkynyltrifluoroborates. nih.gov These reactions showcase the general principle of activating the trifluoroborate salt towards reaction with an acylating agent.

A prominent example of this reactivity is the metal-free synthesis of ynones from potassium alkynyltrifluoroborate salts and acyl chlorides, facilitated by boron trichloride (B1173362) (BCl₃). researchgate.netnih.gov This reaction proceeds rapidly at room temperature and demonstrates good functional group tolerance. The proposed mechanism involves the interaction of the potassium alkynyltrifluoroborate with BCl₃ to generate a more reactive alkynyldichloroborane intermediate. This species then reacts with the acyl chloride to form the ynone product. The reaction is generally effective for both aryl and alkyl acid chlorides, though starting materials with electron-donating groups tend to provide better yields. researchgate.net This methodology provides a valuable metal-free alternative to traditional methods of ketone synthesis. researchgate.netnih.gov

Table 1: Lewis Acid-Promoted Synthesis of Ynones from Potassium Alkynyltrifluoroborates and Acyl Chlorides This table represents the reaction with alkynyltrifluoroborates as a well-documented example of this transformation type.

| Acyl Chloride | Alkynyltrifluoroborate | Lewis Acid | Product | Yield (%) |

| Benzoyl chloride | Potassium phenylethynyltrifluoroborate | BCl₃ | 1,3-Diphenylprop-2-yn-1-one | 85 |

| 4-Methoxybenzoyl chloride | Potassium phenylethynyltrifluoroborate | BCl₃ | 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | 91 |

| 4-Nitrobenzoyl chloride | Potassium phenylethynyltrifluoroborate | BCl₃ | 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one | 60 |

| Acetyl chloride | Potassium phenylethynyltrifluoroborate | BCl₃ | 1-Phenylbut-2-yn-1-one | 35 |

| Benzoyl chloride | Potassium (cyclohexylethynyl)trifluoroborate | BCl₃ | 1-Cyclohexyl-3-phenylprop-2-yn-1-one | 75 |

Data sourced from Taylor, C.; Bolshan, Y. Org. Lett. 2014, 16 (2), 488–491. nih.gov

Metal-Free Chlorodeboronation Reactions

A significant advantage of organotrifluoroborates is their ability to undergo transformations under metal-free conditions. A mild and efficient method for the chlorodeboronation of various organotrifluoroborates, including this compound, utilizes trichloroisocyanuric acid (TCICA) as the chlorinating agent. figshare.comacs.org This reaction converts aryl-, heteroaryl-, and alkenyltrifluoroborates into their corresponding chlorinated analogues in good yields. figshare.com

The reaction is typically performed at room temperature in a biphasic solvent system of ethyl acetate (B1210297) and water, and it is tolerant of a wide range of functional groups. figshare.com For this compound, the reaction proceeds smoothly to furnish (E)-(2-chlorovinyl)benzene in high yield, demonstrating the retention of the double bond stereochemistry. figshare.com The exact mechanism of this transformation is not fully elucidated but is thought to proceed via an electrophilic substitution pathway. acs.org

Table 2: Metal-Free Chlorodeboronation of this compound

| Substrate | Reagent | Solvent | Time | Product | Yield (%) |

| This compound | Trichloroisocyanuric acid (TCICA) | EtOAc/H₂O (1:1) | 40 min | (E)-(2-Chlorovinyl)benzene | 85 |

Data sourced from Molander, G. A.; Cavalcanti, L. N. J. Org. Chem. 2011, 76 (18), 7195–7203. figshare.com

Conjugate Addition Reactions to Unsaturated Carbonyls

Potassium organotrifluoroborates are effective nucleophiles in rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) reactions to α,β-unsaturated carbonyl compounds, particularly enones. nih.govorganic-chemistry.org While studies have predominantly focused on aryl- and vinyltrifluoroborates, the reactivity serves as a benchmark for alkenyl derivatives like this compound. These reactions provide a powerful method for constructing chiral carbon-carbon bonds. nih.gov

The process typically employs a rhodium catalyst precursor, such as [Rh(acac)(CO)₂], in combination with a chiral phosphoramidite (B1245037) ligand. nih.gov These monodentate ligands are crucial for achieving high enantioselectivity. organic-chemistry.org For instance, the rhodium-catalyzed conjugate addition of potassium vinyltrifluoroborate to cyclohexenone proceeds with high conversion and enantiomeric excess (ee). nih.gov Similarly, potassium phenyltrifluoroborate adds to cyclohexenone to give 3-phenylcyclohexanone (B1347610) with near-perfect enantioselectivity (99% ee). nih.govorganic-chemistry.org The reactions are often conducted in an alcohol-based solvent, and interestingly, the absence of water can be beneficial for conversion rates, likely by preventing solvolysis of the trifluoroborate salt. nih.gov

Table 3: Rhodium-Catalyzed Asymmetric Conjugate Addition of Organotrifluoroborates to Enones This table represents the reaction with vinyl- and phenyltrifluoroborates as well-documented examples of this transformation type.

| Enone | Organotrifluoroborate | Catalyst System | Product | Conv. (%) | ee (%) |

| Cyclohexenone | Potassium vinyltrifluoroborate | [Rh(acac)(CO)₂] / Chiral Phosphoramidite L1 | 3-Vinylcyclohexanone | >98 | 88 |

| Cyclohexenone | Potassium phenyltrifluoroborate | [Rh(acac)(CO)₂] / Chiral Phosphoramidite L2 | 3-Phenylcyclohexanone | >98 | 99 |

| 4-Phenyl-3-buten-2-one | Potassium vinyltrifluoroborate | [Rh(acac)(CO)₂] / Chiral Phosphoramidite L1 | 5-Phenyl-5-hexen-2-one | >98 | 42 |

| Cyclopentenone | Potassium phenyltrifluoroborate | [Rh(acac)(CO)₂] / Chiral Phosphoramidite L2 | 3-Phenylcyclopentanone | >98 | 98 |

Data sourced from Defieber, C.; et al. Org. Lett. 2007, 9 (20), 3937–3940. nih.gov

Copper-Mediated Oxidative Etherification Reactions

A mild and operationally simple protocol for the synthesis of alkyl vinyl ethers involves the copper(II)-catalyzed oxidative cross-coupling of potassium organotrifluoroborates with alcohols. nih.govorganic-chemistry.org This method is effective for both primary and secondary aliphatic alcohols and is applicable to alkenyltrifluoroborates, including this compound. nih.gov

The optimized conditions for this Chan-Lam type reaction utilize catalytic copper(II) acetate (Cu(OAc)₂), 4-(dimethylamino)pyridine (DMAP) as a ligand, and 4 Å molecular sieves in dichloromethane (B109758) under an oxygen atmosphere at room temperature. nih.govorganic-chemistry.org The reaction is tolerant of various functional groups but is sensitive to steric hindrance around the hydroxyl group; tertiary alcohols are not suitable substrates. organic-chemistry.org The use of air- and moisture-stable potassium trifluoroborate salts is advantageous compared to the corresponding boronic acids, which tend to give lower yields due to a greater propensity for copper-promoted oxidation. nih.gov

Table 4: Copper(II)-Catalyzed Etherification of Alcohols with this compound

| Alcohol | Organotrifluoroborate | Catalyst System | Product | Yield (%) |

| Cinnamyl alcohol | This compound | Cu(OAc)₂, DMAP, O₂ | (E)-Cinnamyl styryl ether | 89 |

| Furfuryl alcohol | This compound | Cu(OAc)₂, DMAP, O₂ | (E)-Furfuryl styryl ether | 90 |

| Benzyl alcohol | This compound | Cu(OAc)₂, DMAP, O₂ | (E)-Benzyl styryl ether | 93 |

| Cyclohexanol | This compound | Cu(OAc)₂, DMAP, O₂ | (E)-Cyclohexyl styryl ether | 67 |

| 1-Octanol | This compound | Cu(OAc)₂, DMAP, O₂ | (E)-Octyl styryl ether | 85 |

Data sourced from Quach, T. D.; Batey, R. A. Org. Lett. 2003, 5 (8), 1381–1384. nih.gov

Electrochemical C-H Cross-Coupling Reactions

Electrosynthesis is an emerging sustainable technology for forging new chemical bonds, and organotrifluoroborates have been identified as effective precursors for electrochemical transformations. Their anodic activity allows for the generation of radical intermediates under oxidative conditions, enabling novel cross-coupling reactions. While specific examples using this compound are not yet prevalent, studies with aryl and alkyl trifluoroborates establish a strong precedent for this reactivity.

One strategy involves the electrochemical generation of aryl radicals from potassium aryltrifluoroborates, which can then be trapped by various nucleophiles to form new C-P, C-S, C-Se, and C-Te bonds. Another approach demonstrates that electrochemically generated carbocation intermediates from alkyltrifluoroborates can participate in C-H functionalization reactions with electron-rich arenes to form new C(sp³)–C(sp²) bonds. These methods are notable for operating under mild, oxidant-free conditions and for their potential to functionalize complex molecules at late stages. The use of pulsed electrosynthesis has been shown to mitigate common issues like electrode passivation, improving the efficiency of radical generation.

Table 5: Representative Electrochemical Cross-Coupling of Organotrifluoroborates This table represents reactions with alkyl- and aryltrifluoroborates as well-documented examples of this transformation type.

| Organotrifluoroborate | Coupling Partner (C-H Source) | Reaction Type | Product | Yield (%) |

| Potassium (4-fluorophenyl)trifluoroborate | Diphenylphosphine oxide | C-P Coupling | (4-Fluorophenyl)diphenylphosphine oxide | 86 |

| Potassium (4-methoxyphenyl)trifluoroborate | Diphenyl disulfide | C-S Coupling | (4-Methoxyphenyl)(phenyl)sulfane | 75 |

| Potassium benzyltrifluoroborate | 1,3,5-Trimethoxybenzene | C(sp³)-C(sp²) Coupling | 1-Benzyl-2,4,6-trimethoxybenzene | 81 |

| Potassium (1-phenylethyl)trifluoroborate | 1,2,3-Trimethoxybenzene | C(sp³)-C(sp²) Coupling | 1-(1-Phenylethyl)-2,3,4-trimethoxybenzene | 75 |

Data sourced from Kim, H.; et al. Angew. Chem. Int. Ed. 2024 and Kim, H.; et al. ChemRxiv. 2022.

Chemo- and Regioselectivity Studies

The chemo- and regioselectivity of reactions involving this compound and its analogues are critical determinants of their synthetic utility. These selectivities are often highly dependent on the catalyst, reagents, and reaction conditions.

In rhodium-catalyzed conjugate additions, chemoselectivity is excellent, with the reaction favoring 1,4-addition to the enone over 1,2-addition to the carbonyl group. nih.gov Furthermore, regioselectivity can be an issue with unsymmetrical alkenylboron reagents. For example, the addition of potassium isopropenyltrifluoroborate to an enone at high temperatures can yield a mixture of the desired 2-propenyl adduct and a rearranged 1-propenyl adduct. However, conducting the reaction at room temperature can completely suppress the formation of the undesired regioisomer, providing only the 1,4-adduct with high selectivity.

In the context of C-H activation, potassium vinyltrifluoroborate has been shown to exhibit complementary regioselectivity compared to other terminal alkenes. In Rh(III)-catalyzed annulations with benzhydroxamate derivatives, the vinyltrifluoroborate inserts with high regioselectivity to form 4-trifluoroboratotetrahydroisoquinolones. This outcome is distinct from the pattern observed with other alkenes, highlighting the unique directing effects and reactivity of the trifluoroborate group. For substrates with multiple potential C-H activation sites, the reaction is strongly influenced by sterics, favoring activation of the less hindered C-H bond.

The metal-free chlorodeboronation with TCICA proceeds with high chemoselectivity, cleanly converting the C-B bond to a C-Cl bond while preserving the (E)-stereochemistry of the styryl double bond. figshare.com However, the authors note that the mechanism is not fully understood and can lead to "surprising and perplexing results in some cases," indicating that selectivity can be substrate-dependent. figshare.com

Mechanistic Elucidations for Transformations Involving Potassium Trans Styryltrifluoroborate

Detailed Mechanistic Pathways in Palladium Catalysis

The versatility of potassium trans-styryltrifluoroborate in palladium-catalyzed reactions has prompted detailed investigations into the underlying reaction mechanisms. A thorough understanding of these pathways is crucial for optimizing reaction conditions and expanding the synthetic utility of this reagent.

Investigations into Palladium-Hydride Intermediates in Esterification

While direct mechanistic studies on the esterification of this compound are not extensively documented, the palladium-hydride pathway is a well-established mechanism in the related alkoxycarbonylation of alkenes, such as styrene (B11656). This provides a strong model for understanding the esterification process.

The catalytic cycle is proposed to initiate with the formation of a palladium(II)-hydride complex. This intermediate then undergoes a 1,2-insertion of the alkene (in this case, the styryl moiety of the trifluoroborate), leading to a palladium-alkyl intermediate. Subsequently, a 1,1-insertion of carbon monoxide forms an acyl-palladium complex. The final step is alcoholysis, which yields the desired ester product and regenerates the palladium(II)-hydride catalyst, thus completing the cycle.

Transmetalation Kinetics and Thermodynamics

Transmetalation is a critical step in Suzuki-Miyaura cross-coupling reactions, involving the transfer of the organic group from the boron reagent to the palladium center. The kinetics and thermodynamics of this process for this compound are influenced by several factors.

The hydrolysis of the trifluoroborate to the corresponding boronic acid is a key prerequisite for efficient transmetalation. Studies on various organotrifluoroborates have shown that the rate of this hydrolysis is highly dependent on the nature of the organic substituent. For styryltrifluoroborates, this hydrolysis is generally considered to be relatively fast, ensuring a steady supply of the active boronic acid for the catalytic cycle. The subsequent transmetalation from the boronic acid to a palladium(II) halide complex is a complex process that can proceed through different pathways, often involving the formation of a palladium-boronate intermediate.

Influence of Ligand Bite Angle on Catalytic Efficiency (e.g., PdCl2(dtbpf))

The choice of ligand coordinated to the palladium center plays a pivotal role in determining the efficiency of cross-coupling reactions. The "bite angle" of bidentate phosphine (B1218219) ligands, such as 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf), has a significant impact on the catalytic activity. researchgate.netrsc.orgcmu.edu

| Ligand | Bite Angle (°) | Yield (%) |

|---|---|---|

| L4 | 87.62 | Low |

| L11 | 99.68 | High |

| L12 | 113.90 | Low |

Understanding Copper-Mediated Reaction Mechanisms

Copper catalysis offers an alternative and often complementary approach to palladium for transformations involving organoboron reagents.

Proposed Cu(III) Species Intermediates in Oxidative Coupling

The involvement of high-valent copper species, particularly Cu(III), has been a subject of considerable discussion in the mechanisms of copper-mediated oxidative coupling reactions. mdpi.com While once considered transient and difficult to observe, there is growing evidence for the accessibility and importance of Cu(III) intermediates in these transformations.

In the context of oxidative coupling reactions involving organoboron compounds, the proposed mechanism often involves the oxidation of a Cu(I) precursor to a Cu(II) species. This Cu(II) intermediate can then undergo further oxidation to a Cu(III) species, which is followed by reductive elimination to form the new carbon-carbon or carbon-heteroatom bond and regenerate a Cu(I) catalyst. The stability and reactivity of these proposed Cu(III) intermediates are highly dependent on the ligand environment around the copper center.

Pathways in Brønsted Acid-Catalyzed Processes

Beyond metal catalysis, this compound can also participate in reactions promoted by Brønsted acids. researchgate.net

Protonation and Oxocarbenium Ion Generation

The reactivity of organotrifluoroborates, including this compound, is often initiated by interaction with acidic species, which can be crucial in certain reaction pathways. While the direct generation of an oxocarbenium ion from the styryl group itself is not a typical pathway, the protonation of the trifluoroborate salt is a key step in its hydrolysis to the more reactive boronic acid, especially under conditions that are not strongly basic. acs.orged.ac.uk Some organotrifluoroborates, particularly those with electron-withdrawing or certain aryl groups, require acid catalysis for efficient hydrolysis. acs.orgcapes.gov.br This process involves the protonation of a fluorine atom, facilitating the subsequent loss of a fluoride (B91410) ion. nih.govresearchgate.net

In reactions where this compound is coupled with another molecule, an oxocarbenium ion may be generated from the reaction partner, for example, from an acetal (B89532) or a related electrophile. In such a scenario, the organotrifluoroborate, or the styrylboronic acid derived from it, would then act as a nucleophile to attack the electrophilic oxocarbenium ion.

Nucleophilic Attack and Byproduct Sequestration

Organotrifluoroborates are valued as stable precursors to more reactive nucleophilic species. longdom.orgresearchgate.net In many transition-metal-catalyzed reactions, the this compound does not react directly but first undergoes hydrolysis to trans-styrylboronic acid. u-tokyo.ac.jpnih.gov This boronic acid is the active nucleophile that participates in the catalytic cycle, for instance, in Suzuki-Miyaura cross-coupling reactions. capes.gov.bru-tokyo.ac.jp The electron-deficient boron center in the trifluoroborate enhances the nucleophilicity of the attached carbon atom, facilitating its role in bond-forming reactions once activated. longdom.org

A critical aspect of the hydrolysis mechanism is the management of the fluoride byproduct. The equilibrium between the trifluoroborate salt and the boronic acid is driven forward by the sequestration of the released fluoride ions. u-tokyo.ac.jp In laboratory settings, the borosilicate glass of the reaction vessel itself can act as a "fluorophile," reacting with and sequestering fluoride, thereby promoting the hydrolysis. u-tokyo.ac.jpnih.gov This phenomenon explains why reaction kinetics can be highly dependent on the surface area, shape, and material of the reaction vessel. ed.ac.uku-tokyo.ac.jp Alternatively, bases like cesium carbonate (Cs₂CO₃) are used to sequester the fluoride as HF, which also drives the reaction forward. ed.ac.uku-tokyo.ac.jp

Hydrolysis Dynamics and Reactivity Modulation of Organotrifluoroborates

The conversion of organotrifluoroborates to boronic acids is a critical activation step, and its dynamics are complex and influenced by multiple variables. ed.ac.ukacs.org

Rate Studies of Boronic Acid Release

The rate at which boronic acid is released from an organotrifluoroborate salt under solvolytic conditions can vary dramatically, with observed rates spanning more than five orders of magnitude depending on the organic substituent (R in RBF₃K). ed.ac.uknih.gov This "slow release" can be advantageous, as it maintains a low, steady concentration of the reactive boronic acid, minimizing side reactions like oxidative homocoupling and protodeboronation. acs.orgcapes.gov.br this compound is classified as a "fast" hydrolyzing reagent. capes.gov.brnih.gov In contrast, reagents with alkynyl or nitrophenyl groups hydrolyze extremely slowly. nih.gov

The table below illustrates the classification of various organotrifluoroborates based on their hydrolysis rates.

| Hydrolysis Rate Classification | R Group Examples in RBF₃K |

| Fast / Very Fast | Isopropyl, β-Styryl, Anisyl, Vinyl |

| Slow | p-F-phenyl, Naphthyl, Furyl, Benzyl |

| Very Slow | Alkynyl, Nitrophenyl |

| Data sourced from multiple studies on organotrifluoroborate hydrolysis. capes.gov.brnih.gov |

The Acid-Base Paradox in Hydrolysis for Cross-Coupling Applications

A significant finding in the study of organotrifluoroborate hydrolysis is the "acid-base paradox." acs.orgacs.org While Suzuki-Miyaura reactions are typically conducted under basic conditions, certain organotrifluoroborates, such as those with p-F-phenyl or naphthyl groups, paradoxically require acid catalysis for efficient hydrolysis to the corresponding boronic acid. ed.ac.ukcapes.gov.br This requirement for acid ensures that these specific trifluoroborates hydrolyze slowly under the nominally basic coupling conditions. acs.orgnih.gov

This effect arises from a partial phase-splitting of the common THF/H₂O solvent system when a base like Cs₂CO₃ is added. acs.orgnih.gov This can create a lower pH environment in the bulk organic medium, allowing for the slow, acid-catalyzed hydrolysis to proceed, while the cross-coupling itself occurs in a more basic microenvironment. acs.org This delicate balance is the source of the significant impact that physical reaction parameters have on the outcome. ed.ac.uk

Factors Influencing Solvolysis Profiles (e.g., Substituent Effects, Reaction Vessel)

The rate and profile of organotrifluoroborate solvolysis are highly sensitive to several factors, making it a tunable process.

Substituent Effects: The electronic nature of the organic group (R) is a primary determinant of the hydrolysis rate. Electron-donating groups, which can stabilize the intermediate difluoroborane (B8323493) through resonance or hyperconjugation, accelerate hydrolysis. nih.gov Conversely, electron-withdrawing groups retard the rate. researchgate.netacs.org For example, reagents with electron-rich anisyl and β-styryl groups undergo fast, direct hydrolysis, while those with electron-poor nitrophenyl groups are very slow to react. nih.gov A Hammett analysis shows a clear correlation where log(kₛₒₗᵥ) values relate to σ values with a ρ of approximately -1. acs.org

Reaction Vessel: The material, shape, and size of the reaction vessel have a profound impact on hydrolysis rates, particularly for reagents that rely on acid-catalyzed pathways. acs.orged.ac.uk Glass vessels can act as a heterogeneous catalyst by sequestering fluoride, and the rate of hydrolysis can be directly proportional to the glass surface area. u-tokyo.ac.jp Reactions run in inert PTFE vessels show markedly different kinetics. ed.ac.uku-tokyo.ac.jp Furthermore, the shape of the vessel (e.g., cone-shaped vs. hemispherical) can affect the contact between solvent phases, influencing the local pH and thus the hydrolysis rate and the prevalence of side reactions. ed.ac.uku-tokyo.ac.jp

Other Factors: The stirring rate, the order of reagent addition, and even sonication can influence the reaction by altering the efficiency of mixing and phase contact, which in turn affects the hydrolysis profile. ed.ac.uku-tokyo.ac.jp

The following table summarizes key influencing factors:

| Factor | Influence on Hydrolysis | Rationale |

| Substituent (R) | Electron-donating groups accelerate; electron-withdrawing groups decelerate. | Stabilization of the intermediate difluoroborane. nih.gov |

| Vessel Material | Glass accelerates hydrolysis compared to inert materials like PTFE. | Glass acts as a fluorophile, sequestering fluoride and driving the equilibrium. u-tokyo.ac.jp |

| Vessel Shape | Affects phase contact and can alter reaction rate and side products. | Poor phase contact can lead to faster hydrolysis in the bulk, lower pH phase. ed.ac.uku-tokyo.ac.jp |

| Base | Sequesters HF, driving the hydrolysis equilibrium. | The base (e.g., Cs₂CO₃) also induces phase-splitting, creating complex pH environments. acs.orgacs.org |

| Stirring/Sonication | Affects phase contact and homogeneity. | Can be used to control the rate of boronic acid release. ed.ac.uk |

Mechanistic Principles of Cobalt-Hydride Catalysis

Cobalt catalysis has emerged as a powerful tool in organic synthesis due to cobalt's abundance and unique reactivity. scilit.com Cobalt complexes can access multiple oxidation states (from -1 to +3), enabling both one- and two-electron redox processes, which provides diverse mechanistic pathways. researchgate.net

A key area of development is cobalt-hydride catalysis, which is increasingly used for a variety of transformations, including C-H functionalization and alkene functionalization. nih.govdntb.gov.ua The general mechanism often involves the generation of a cobalt-hydride species as the active catalyst. This species can participate in reactions such as Metal-Hydride Hydrogen Atom Transfer (MHAT). nih.gov

In a typical catalytic cycle, the cobalt-hydride species might react with an unsaturated substrate like an alkene. nih.gov For reactions involving organoboron reagents, a plausible, though not fully elucidated for all substrates, pathway would involve the cobalt catalyst participating in a cross-coupling with the organotrifluoroborate (likely after its hydrolysis to the boronic acid). The specific mechanistic steps are highly dependent on the ligands, the cobalt precursor, and the reaction partners. The versatility of cobalt catalysis suggests potential applications in novel transformations of organotrifluoroborates beyond traditional palladium-catalyzed couplings. researchgate.net

Hydrogen Atom Transfer and Radical-Polar Crossover Mechanistic Models

Transformations involving this compound can be initiated through pathways that involve either the direct abstraction of a hydrogen atom from a reaction partner (Hydrogen Atom Transfer) or the generation of radical species that subsequently transition to ionic intermediates (Radical-Polar Crossover). These models are particularly relevant in understanding the synthesis of complex organic molecules where the styryl moiety is incorporated.

Hydrogen Atom Transfer (HAT) Models

In the context of reactions involving this compound, Hydrogen Atom Transfer (HAT) processes are typically initiated by a photocatalyst or a radical initiator. nih.govyale.edu The core principle of HAT involves the transfer of a hydrogen atom (a proton and an electron) in a single kinetic step. yale.edu While direct HAT from the styryl group itself is not commonly proposed, the styryltrifluoroborate can be a participant in reactions where a HAT event generates a reactive radical that subsequently interacts with the boron compound.

A relevant model involves the photocatalytic generation of a radical species which then initiates a cascade. For instance, a photocatalyst, upon excitation, can generate a radical that adds to the vinyl group of the styrylboronate complex. This can be followed by an intramolecular 1,5-HAT, which transfers the radical center to a different position within the molecule, enabling subsequent functionalization at a remote site. nih.gov

Detailed Research Findings on HAT-Initiated Cascades:

Research on related alkenyl boronate complexes has demonstrated the viability of HAT-initiated radical cascades. In these systems, a perfluoroalkyl radical, generated under UV irradiation, adds to the alkene. The resulting distal radical anion can then undergo an intramolecular 1,5-HAT, creating a new radical center that is poised for further reaction, such as a 1,2-alkyl/aryl migration. nih.gov This sequence effectively allows for the remote difunctionalization of the initial alkenyl boronic ester. nih.gov

| Entry | Aryl Lithium Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorophenyl lithium | 6g | 71 |

| 2 | 4-Chlorophenyl lithium | 6h | 73 |

| 3 | 4-Bromophenyl lithium | 6i | 69 |

| 4 | 4-(Trifluoromethyl)phenyl lithium | 6k | 65 |

| 5 | 4-Methoxyphenyl lithium | 6n | 68 |

Radical-Polar Crossover (RPC) Mechanistic Models

The concept of Radical-Polar Crossover (RPC) is central to understanding the reactivity of vinylboron ate complexes, including those derived from this compound. nih.govacs.org In these models, a radical addition to the vinyl group is followed by a "crossover" to a polar (ionic) intermediate, which then undergoes further transformation. This approach allows for the formation of multiple carbon-carbon bonds in a single operation without the need for a transition metal catalyst. nih.gov

A general mechanism for the RPC of a vinylboron ate complex begins with the addition of a carbon-centered radical to the double bond. This forms a radical anion intermediate. This intermediate then undergoes a single-electron oxidation, which triggers a 1,2-migration of a substituent from the boron atom to the adjacent carbon. This migration step is the "polar" part of the crossover, resulting in the formation of a new alkyl boronic ester. nih.govacs.org

Detailed Research Findings on RPC Reactions:

Studies on vinyl boronic esters have shown that carbon radicals add efficiently to vinylboron ate complexes. The resulting adduct radical anions then undergo the radical-polar crossover via a 1,2-alkyl/aryl shift from the boron to the α-carbon, yielding secondary or tertiary alkyl boronic esters. nih.govnih.gov This cascade is particularly effective in three-component coupling reactions.

For example, the reaction of a vinyl boronate complex with an alkyl iodide under visible light irradiation initiates a radical chain process. The alkyl radical adds to the vinyl boronate, and the resulting radical anion is oxidized by another molecule of the alkyl iodide. This electron transfer event triggers the 1,2-metalate rearrangement, forming the product and regenerating the alkyl radical to continue the chain. acs.org

| Entry | Radical Precursor (Alkyl Iodide) | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodoacetonitrile | 17b | 85 |

| 2 | Ethyl iodoacetate | 17c | 78 |

| 3 | Perfluorobutyl iodide | 17g | 95 |

| 4 | Perfluorohexyl iodide | 17h | 91 |

| 5 | Iodoacetamide | 17j | 60 |

These mechanistic models, while often studied with related vinyl boronic esters, provide a strong foundation for understanding the reactivity of this compound in similar transformations. The interplay between radical and polar steps allows for the construction of complex molecular architectures from simple precursors.

Advanced Synthetic Applications and Stereochemical Aspects

Strategies in Enantioselective Total Synthesis (e.g., Naseseazines A and B)

A significant application of potassium trans-styryltrifluoroborate is demonstrated in the enantioselective total synthesis of complex natural products like (+)-naseseazines A and B. mit.edunih.gov The synthesis of these diketopiperazine alkaloids has been a subject of interest due to their intricate structures. mit.edunih.govnih.gov

In one approach, a key step involves a regioselective and directed arylative dimerization of diketopiperazines, which establishes the critical C3-C(sp2) linkage. nih.gov This transformation is crucial for assembling the core structure of the naseseazines. The utilization of organoboron reagents in such synthetic strategies highlights their importance in forming challenging carbon-carbon bonds. While the specific use of this compound in the initially reported syntheses is not explicitly detailed in the provided abstracts, the context of arylative dimerizations and the known reactivity of organotrifluoroborates suggest its potential applicability in similar synthetic endeavors. mit.edunih.gov A copper-catalyzed diastereoselective arylation of tryptophan derivatives has also been reported as a key strategy in the five-step synthesis of (+)-naseseazines A and B, showcasing an alternative pathway to these natural products. nih.gov

The concise and enantioselective total syntheses of (+)-naseseazines A and B not only provided access to these molecules but also led to the revision of their absolute stereochemistry. mit.edunih.gov This underscores the importance of total synthesis in confirming the structures of natural products.

Control of Stereoselectivity in Cross-Coupling and Hydroalkenylation Reactions

This compound and its analogs are instrumental in achieving high levels of stereocontrol in both cross-coupling and hydroalkenylation reactions, which are fundamental processes in organic synthesis.

Cross-Coupling Reactions:

Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing potassium alkenyltrifluoroborates, including the trans-styryl variant, have been developed for the alkenylation of alkyl halides. nih.govorganic-chemistry.orgacs.org A key advantage of this methodology is its stereospecificity; the reaction proceeds with retention of the alkene geometry, allowing for the synthesis of highly substituted alkenes without loss of stereochemical information. nih.govorganic-chemistry.org This is particularly valuable when working with geometrically pure E- or Z-alkenyltrifluoroborates. organic-chemistry.orgacs.org The reaction conditions are typically mild and tolerate a wide range of functional groups on both the organotrifluoroborate and the alkyl halide, enhancing its synthetic utility. nih.govorganic-chemistry.org

| Catalyst System | Electrophile | Nucleophile | Key Feature |

| NiBr₂·glyme / bathophenanthroline (B157979) | Alkyl bromides, iodides | Potassium alkenyltrifluoroborates | Stereospecific, broad functional group tolerance nih.govorganic-chemistry.org |

| Ni(COD)₂ / L-prolinol | Alkyl chlorides | Potassium alkenyltrifluoroborates | Effective for less reactive alkyl chlorides organic-chemistry.org |

Table showing catalyst systems for stereospecific cross-coupling reactions.

Hydroalkenylation Reactions:

In the realm of hydroalkenylation, cobalt-hydride catalysis has enabled the enantioselective reaction of styrenes with alkenyl trifluoroborate salts. chinesechemsoc.org A significant finding is that the configuration of the alkenyl group in the trifluoroborate salt is completely preserved during the reaction. chinesechemsoc.org For instance, the use of a mixture of cis- and trans-styryltrifluoroborates resulted in the formation of the corresponding products with the original stereochemistry intact, demonstrating the stereospecificity of the process. chinesechemsoc.org This method provides a route to α-chiral alkenes with good yields and excellent regio- and enantioselectivities. chinesechemsoc.org

Development of Novel Synthetic Routes to Complex Molecules

The unique reactivity of this compound has been harnessed to develop new synthetic pathways to valuable heterocyclic structures and to functionalize molecules of pharmaceutical interest.

A practical and efficient method for the synthesis of 2-substituted 2H-chromenes involves the reaction of salicylaldehydes with potassium vinyltrifluoroborates, such as this compound, in the presence of a secondary amine. nih.govnih.gov This reaction proceeds at elevated temperatures to afford the desired 2H-chromene derivatives in good to high yields (70–90%). nih.govnih.gov 2H-Chromenes are an important class of oxygenated heterocycles found in many biologically active natural products and are of interest as potential inhibitors of TGF-β signaling. nih.govrsc.orgmsu.edu The use of potassium organotrifluoroborates in this context provides a valuable alternative to other methods for constructing the chromene ring system. nih.govrsc.org

| Reactants | Conditions | Product | Yield |

| Salicylaldehyde, this compound, Secondary amine | 80 °C, Dimethylformamide | 2-Styryl-2H-chromene | 70-90% nih.govnih.gov |

Table summarizing the synthesis of 2-substituted 2H-chromenes.

The stereospecificity and functional group tolerance of cross-coupling reactions involving potassium alkenyltrifluoroborates make them highly suitable for the late-stage functionalization of pharmaceutical precursors. nih.gov The ability to introduce an alkenyl group with defined stereochemistry into a complex molecule containing various functional groups is a powerful tool in medicinal chemistry. This allows for the rapid generation of analogs of a lead compound for structure-activity relationship (SAR) studies. The stability and ease of handling of potassium organotrifluoroborates further enhance their appeal in a pharmaceutical research setting. nih.gov

Functional Group Compatibility and Scope Expansion

A significant advantage of using this compound and related organotrifluoroborates in organic synthesis is their excellent functional group compatibility. nih.govorganic-chemistry.org These reagents are stable in the presence of a wide array of functional groups that are often incompatible with more reactive organometallic reagents.

In nickel-catalyzed cross-coupling reactions, functional groups such as esters, nitriles, ketones, acetals, and amines are well-tolerated on both the alkenyltrifluoroborate and the alkyl halide coupling partners. nih.govorganic-chemistry.org This broad compatibility minimizes the need for protecting group strategies, leading to more efficient and atom-economical synthetic routes.

Furthermore, palladium-catalyzed coupling reactions of potassium alkyltrifluoroborates with aryl or alkenyl triflates have been shown to tolerate a variety of functional groups on either coupling partner. nih.gov The air and moisture stability of potassium organotrifluoroborates allows them to be stored for extended periods without degradation, which is a significant practical advantage over many other organometallic reagents. nih.govnih.gov This stability, combined with their broad functional group tolerance, continues to expand the scope and applicability of these reagents in modern organic synthesis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions involving potassium organotrifluoroborates, most notably the Suzuki-Miyaura cross-coupling reaction. While specific DFT studies focusing exclusively on potassium trans-styryltrifluoroborate are part of broader research, the findings from model systems like potassium phenyltrifluoroborate offer significant transferable insights. researchgate.net

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex, comprising three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations are employed to model each of these elementary steps. For instance, calculations can determine the energetics of the dissociation of phosphine (B1218219) ligands from the palladium catalyst, a crucial step for creating a catalytically active species. researchgate.net

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is of particular interest. For organotrifluoroborates, this step is believed to proceed via an intermediate where the B-C bond is cleaved and a new Pd-C bond is formed. DFT studies help to map the potential energy surface of this process, identifying the transition state and calculating the activation energy. These calculations have shown that the tetracoordinate nature of the trifluoroborate species enhances its stability and reactivity compared to other organoboron compounds. upenn.edu

Theoretical Predictions of Reactivity and Selectivity

Theoretical models, particularly those based on DFT, are powerful in predicting the reactivity and selectivity of organotrifluoroborates in cross-coupling reactions. These predictions are often based on the electronic properties of the reactants. For styryltrifluoroborates, the electronic nature of substituents on the phenyl ring can significantly influence the reaction outcome.

For example, theoretical studies can quantify the effect of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the styryl moiety. It has been observed experimentally and supported by theoretical predictions that electron-deficient organotrifluoroborates (those with EWGs) tend to couple more efficiently with electron-rich aryl halides. Conversely, styryltrifluoroborates bearing EDGs are better coupling partners for electron-poor aryl halides. This selectivity can be rationalized by analyzing the computed electronic structure and orbital energies of the organotrifluoroborate and the aryl halide.

The table below summarizes the general predicted trends in reactivity based on the electronic nature of the coupling partners.

| This compound Substituent | Aryl Halide Substituent | Predicted Reactivity |

| Electron-Withdrawing Group (e.g., -CF₃) | Electron-Donating Group (e.g., -OCH₃) | Favorable |

| Electron-Donating Group (e.g., -OCH₃) | Electron-Withdrawing Group (e.g., -NO₂) | Favorable |

| Neutral | Neutral | Moderate |

Modeling of Transition States and Energy Profiles

A key strength of computational chemistry is its ability to model the transition states and full energy profiles of reaction pathways. For reactions involving this compound, this involves calculating the geometry and energy of the transition state structures for the key steps, such as oxidative addition and reductive elimination in the Suzuki-Miyaura cycle.

The energy profile maps the changes in energy as the reactants are converted into products, passing through various intermediates and transition states. By calculating these profiles, chemists can identify the rate-determining step of the reaction, which is the step with the highest activation energy. This information is crucial for optimizing reaction conditions. For example, if the transmetalation step is found to be rate-limiting, modifications to the base or solvent system can be explored computationally to find conditions that lower the energy of this transition state.

While a detailed energy profile for a reaction specifically with this compound is highly dependent on the exact reactants and conditions, the general approach provides invaluable mechanistic understanding.

Structure-Reactivity Relationships in Organotrifluoroborates

Computational studies have been fundamental in establishing structure-reactivity relationships for the broader class of organotrifluoroborates, which are directly applicable to this compound. A primary advantage of organotrifluoroborates is their enhanced stability compared to boronic acids, making them bench-stable solids that are less prone to protodeboronation. upenn.edu

DFT calculations can be used to analyze the electronic environment of the fluorine atoms and the boron center. These calculations can help to explain the observed stability and reactivity. For instance, the strong electron-withdrawing nature of the fluorine atoms influences the polarization of the B-C bond, which in turn affects the ease of transmetalation.

Furthermore, computational models can correlate structural features, such as bond lengths and angles in the ground state of the organotrifluoroborate, with its reactivity. By comparing a series of organotrifluoroborates with varying organic substituents (e.g., aryl, vinyl, alkyl), computational studies can build predictive models that link specific structural parameters to reaction outcomes. These models are a cornerstone of modern physical organic chemistry and catalyst development.

Future Research Directions and Perspectives in Potassium Trans Styryltrifluoroborate Chemistry

Expansion of Catalytic Systems and Methodologies

The utility of potassium trans-styryltrifluoroborate is intrinsically linked to the development of new and improved catalytic systems. While palladium-catalyzed Suzuki-Miyaura couplings have been the cornerstone of its application, future research is poised to expand the repertoire of metals and catalytic methodologies.